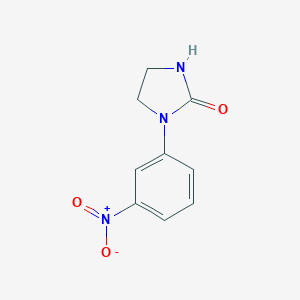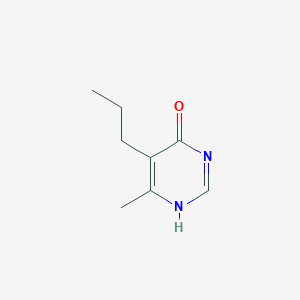
1-(3-Nitrophenyl)imidazolidin-2-one
Vue d'ensemble
Description
1-(3-Nitrophenyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone ring substituted with a nitrophenyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Nitrophenyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-nitroaniline with ethylene carbonate in the presence of a base, such as potassium carbonate, to form the desired imidazolidinone ring . The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF).
Another method involves the cyclization of 3-nitrophenylurea with ethylenediamine under acidic conditions . This reaction can be carried out at elevated temperatures to facilitate the formation of the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed carbonylation, can also be employed to streamline the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Nitrophenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Reduction: 1-(3-Aminophenyl)imidazolidin-2-one.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Hydrolysis: Corresponding amine and carboxylic acid derivatives.
Applications De Recherche Scientifique
1-(3-Nitrophenyl)imidazolidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Nitrophenyl)imidazolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
1-(3-Nitrophenyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:
1-(4-Nitrophenyl)imidazolidin-2-one: Similar structure but with the nitro group at the 4-position, which may result in different reactivity and biological activity.
1-(2-Nitrophenyl)imidazolidin-2-one: Nitro group at the 2-position, leading to distinct chemical properties and applications.
1-Phenylimidazolidin-2-one:
The unique positioning of the nitro group in this compound imparts specific reactivity and potential biological activities that distinguish it from other similar compounds .
Propriétés
IUPAC Name |
1-(3-nitrophenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-9-10-4-5-11(9)7-2-1-3-8(6-7)12(14)15/h1-3,6H,4-5H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPRBBVFDDGLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301690 | |
| Record name | 2-imidazolidinone, 1-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108857-45-0 | |
| Record name | 2-imidazolidinone, 1-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)








